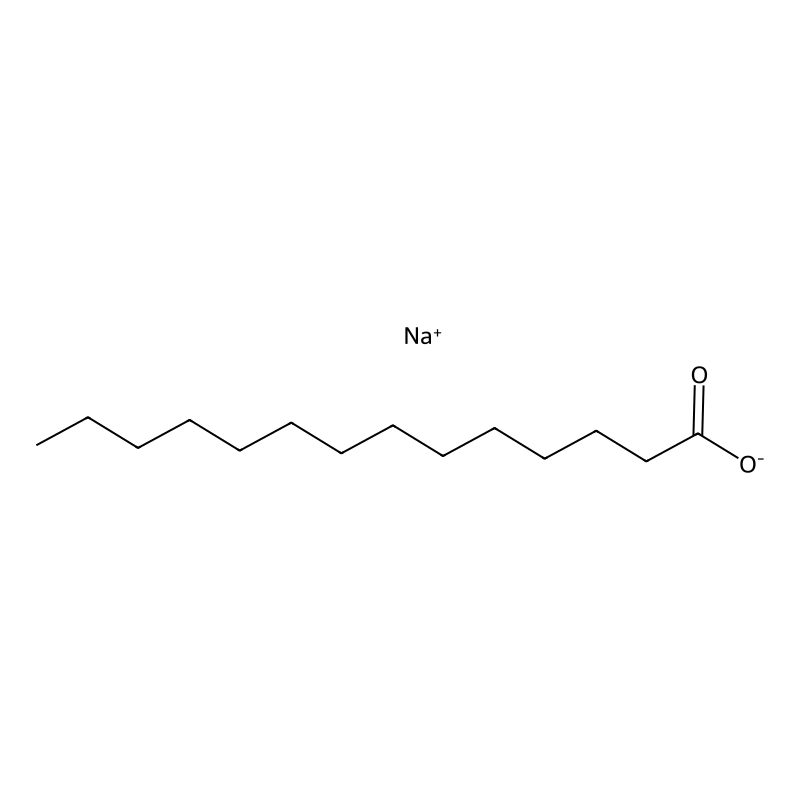

Sodium myristate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Protein-Protein Interactions and Membrane Binding:

- Myristoylation, the covalent attachment of myristic acid to proteins, plays a crucial role in many cellular processes. Sodium myristate serves as a research tool to study this process. Researchers can:

Surfactant and Colloidal Chemistry:

- Sodium myristate exhibits surfactant properties, meaning it can lower the surface tension of liquids. This characteristic makes it valuable in:

Nanoparticle Assembly:

- Recent research explores the potential of sodium myristate in assembling nanoparticles into functional structures. By manipulating its interactions with specific cations (positively charged ions), scientists can:

Sodium myristate is a sodium salt derived from myristic acid, a saturated fatty acid with the molecular formula and a molecular weight of approximately 251.36 g/mol. It is commonly used in various industrial applications, particularly in the formulation of soaps and cosmetics due to its surfactant properties. Sodium myristate appears as a white, waxy solid and is soluble in water, making it effective for use in aqueous solutions. Its chemical structure features a long hydrocarbon chain, which contributes to its emulsifying and foaming abilities in formulations .

- Saponification: It can be produced through the saponification of triglycerides containing myristic acid, such as trimyristin from nutmeg, by reacting with sodium hydroxide. This reaction yields glycerol and sodium myristate as products .

- Oxidation: Sodium myristate can be oxidized to regenerate myristic acid and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction of sodium myristate can yield myristyl alcohol, utilizing reducing agents like lithium aluminum hydride.

- Substitution Reactions: Sodium ions in sodium myristate can be replaced by other cations through substitution reactions with acids or other salts .

Sodium myristate plays significant roles in biological systems, primarily through the process of myristoylation, where a myristoyl group is covalently attached to proteins. This modification is crucial for protein localization to cell membranes and is involved in various cellular processes, including signaling pathways. Studies have shown that sodium myristate can induce mitochondrial fragmentation and hypertrophy in cardiomyocytes via the mitochondrial E3 ubiquitin ligase MUL1 . Additionally, it has been observed to influence membrane dynamics and protein-protein interactions due to its hydrophobic nature.

Sodium myristate can be synthesized through several methods:

- Neutralization Reaction: The most common laboratory synthesis involves dissolving myristic acid in a suitable solvent (e.g., ethanol) and adding an aqueous solution of sodium hydroxide. The mixture is then heated to promote the reaction:

- Saponification of Fats: In industrial settings, sodium myristate is produced by the saponification of fats and oils that contain myristic acid. This process involves heating the fats with sodium hydroxide, resulting in glycerol and sodium myristate .

Sodium myristate has diverse applications across various industries:

- Cosmetics and Personal Care: It serves as an emulsifier and surfactant in creams, lotions, and soaps due to its ability to stabilize emulsions and enhance foaming properties.

- Pharmaceuticals: Used as a component in drug formulations for its emulsifying properties.

- Food Industry: Occasionally utilized as an additive for its emulsifying capabilities.

- Biotechnology: Employed in biochemical assays and research involving membrane proteins due to its role in protein solubilization .

Research indicates that sodium myristate interacts with various biological molecules, affecting their behavior:

- Protein Interactions: Myristoylation significantly alters protein localization and function within cells. Proteins modified with sodium myristate exhibit enhanced membrane association.

- Surfactant Behavior: In aqueous solutions, sodium myristate can reduce surface tension significantly, which is crucial for applications requiring wetting or spreading properties .

- Metal Ion Complexation: Sodium myristate can form insoluble salts with certain metal ions (e.g., ferric ions), leading to scum formation in hard water conditions .

Several compounds share structural similarities with sodium myristate, particularly other fatty acid salts. Here’s a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium Palmitate | Derived from palmitic acid; used similarly but has a longer carbon chain. | |

| Sodium Laurate | Shorter carbon chain than sodium myristate; commonly used in soaps. | |

| Potassium Myristate | Similar structure but utilizes potassium instead of sodium; may have different solubility properties. | |

| Calcium Myristate | Forms insoluble salts; often used as a food additive. | |

| Magnesium Myristate | Similar applications but may exhibit different reactivity compared to sodium salts. |

Sodium myristate's unique properties stem from its specific carbon chain length (fourteen carbons), which influences its behavior as an emulsifier and surfactant more effectively than shorter or longer-chain counterparts.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food Additives -> ANTICAKING_AGENT; EMULSIFIER; -> JECFA Functional Classes

Cosmetics -> Cleansing; Emulsifying; Surfactant

General Manufacturing Information

Tetradecanoic acid, sodium salt (1:1): ACTIVE